An In-depth Technical Guide to 1,8-Dibenzoyloctane: Chemical Properties and Synthesis
An In-depth Technical Guide to 1,8-Dibenzoyloctane: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dibenzoyloctane is a symmetrical aromatic ketone characterized by an eight-carbon aliphatic chain flanked by two benzoyl groups. This structure imparts properties that may be of interest in various chemical and pharmaceutical applications, including polymer chemistry and as a building block in organic synthesis. This technical guide provides a comprehensive overview of the known chemical properties of 1,8-dibenzoyloctane and a proposed synthetic route, acknowledging the limited availability of specific experimental data in public domains.
Chemical Properties
The fundamental chemical properties of 1,8-dibenzoyloctane are summarized in the table below. It is important to note that while some data is available, specific experimental values for properties such as melting point, boiling point, and solubility are not readily found in scientific literature, suggesting it is not a widely studied compound.
| Property | Value | Source |
| CAS Number | 6268-61-7 | ChemicalBook |
| Molecular Formula | C₂₂H₂₆O₂ | Calculated |
| Molecular Weight | 322.44 g/mol | Calculated |
| Appearance | Not specified | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Proposed Synthesis of 1,8-Dibenzoyloctane
A plausible and efficient method for the synthesis of 1,8-dibenzoyloctane is the Friedel-Crafts acylation of a suitable difunctionalized octane derivative with benzoyl chloride in the presence of a Lewis acid catalyst. A potential starting material for this reaction is 1,8-dichlorooctane, which can be reacted with benzene in a double Friedel-Crafts alkylation followed by acylation, or more directly, a reaction involving a derivative of suberic acid. A generalized workflow for a potential Friedel-Crafts acylation approach is presented below.
Caption: Proposed synthesis workflow for 1,8-dibenzoyloctane via Friedel-Crafts acylation.
Experimental Protocol (Generalized)
The following is a generalized experimental protocol for the synthesis of 1,8-dibenzoyloctane based on the Friedel-Crafts acylation of benzene with suberoyl chloride.
Materials:
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Suberoyl chloride
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Benzene (dried)
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous carbon disulfide (CS₂) or another suitable inert solvent
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Hydrochloric acid (HCl), dilute aqueous solution
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
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Solvent for recrystallization (e.g., ethanol or a hexane/ethyl acetate mixture)
Procedure:
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is assembled and flame-dried.
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Catalyst Suspension: The flask is charged with anhydrous aluminum chloride and anhydrous carbon disulfide under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred to form a suspension.
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Addition of Acyl Chloride: Suberoyl chloride is dissolved in anhydrous carbon disulfide and added dropwise to the stirred suspension of aluminum chloride via the dropping funnel.
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Addition of Benzene: Benzene is then added dropwise to the reaction mixture. The rate of addition should be controlled to maintain a manageable reaction temperature.
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Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup:
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The reaction mixture is cooled in an ice bath.
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The mixture is carefully poured onto crushed ice, followed by the slow addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.
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The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
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The combined organic layers are washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure 1,8-dibenzoyloctane.
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | Aromatic protons (ortho to C=O): ~7.9 ppm (doublet) Aromatic protons (meta and para to C=O): ~7.4-7.6 ppm (multiplet) Methylene protons (α to C=O): ~2.9 ppm (triplet) Methylene protons (β to C=O): ~1.7 ppm (multiplet) Methylene protons (γ and δ to C=O): ~1.3-1.4 ppm (multiplet) |
| ¹³C NMR | Carbonyl carbon (C=O): ~199 ppm Aromatic carbon (ipso, attached to C=O): ~137 ppm Aromatic carbons (ortho, meta, para): ~128-133 ppm Methylene carbon (α to C=O): ~38 ppm Methylene carbons (β, γ, δ to C=O): ~24-29 ppm |
| IR Spectroscopy | C=O stretch (aromatic ketone): ~1685 cm⁻¹ (strong) C-H stretch (aromatic): ~3000-3100 cm⁻¹ C-H stretch (aliphatic): ~2850-2960 cm⁻¹ C=C stretch (aromatic): ~1450-1600 cm⁻¹ |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 322.44 Characteristic Fragments: Acylium ion [C₆H₅CO]⁺ at m/z = 105, and fragments resulting from cleavage of the alkyl chain. |
Disclaimer: The spectroscopic data presented in this table is predictive and based on the analysis of similar chemical structures. Experimental verification is required for confirmation.
Conclusion
1,8-Dibenzoyloctane is a molecule with potential applications in various fields of chemistry. While detailed experimental data for this compound is scarce, this guide provides a summary of its known chemical properties and a robust, plausible synthetic route based on established organic chemistry principles. The predicted spectroscopic data offers a valuable reference for researchers aiming to synthesize and characterize this compound. Further experimental investigation is necessary to fully elucidate the properties and potential applications of 1,8-dibenzoyloctane.
References
- 1. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 2. brainkart.com [brainkart.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. m.youtube.com [m.youtube.com]
